(R)-hydroprene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

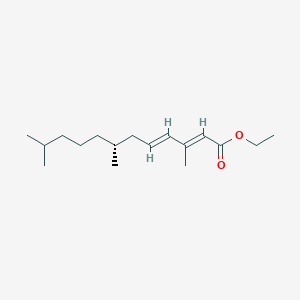

(R)-hydroprene is a hydroprene. It is an enantiomer of a (S)-hydroprene.

Wissenschaftliche Forschungsanwendungen

Insect Growth Regulation

Mechanism of Action

(R)-hydroprene acts as a juvenile hormone analogue, disrupting normal insect development. It prevents the transition from larval to pupal stages, leading to prolonged larval development and sterility in adults. Studies have shown that exposure to hydroprene can cause morphological abnormalities such as twisted wings and stunted growth in species like Blattella germanica (German cockroach) and various stored-product pests .

Case Study: Stored-Product Insects

Research has demonstrated the efficacy of hydroprene against common stored-product pests like the Indian meal moth (Plodia interpunctella) and the almond moth (Cadra cautella). In controlled experiments, hydroprene significantly increased developmental times and mortality rates in eggs and larvae, showcasing its potential as a safe alternative to traditional insecticides .

Urban Pest Management

Applications in Urban Settings

Hydroprene is widely used in urban pest management due to its low toxicity to mammals and minimal environmental persistence. Its application has been particularly effective in controlling populations of cockroaches and other urban pests without the adverse effects associated with conventional pesticides .

Field Trials

Field trials conducted in urban environments have shown that hydroprene can effectively reduce cockroach populations over time. For instance, studies indicated a notable decline in populations when hydroprene was applied in conjunction with other pest management strategies, highlighting its synergistic effects .

Resistance Management

Addressing Resistance Issues

One of the significant challenges in pest management is the development of resistance to insecticides. Hydroprene's unique mode of action as an insect growth regulator offers a promising strategy for managing resistance. Research indicates that integrating hydroprene into pest management programs can help mitigate resistance development by employing rotation strategies with other classes of insecticides .

Environmental Impact

Safety Profile

Hydroprene has been assessed for its environmental impact, revealing a low toxicity profile for non-target organisms. Studies indicate that it poses minimal risks to mammals, birds, and aquatic life when used according to label instructions . This safety profile makes it an attractive option for integrated pest management systems.

Future Research Directions

Potential Areas for Exploration

Future research on this compound could focus on several areas:

- Combination Treatments: Investigating the efficacy of hydroprene in combination with other biological control agents or pesticides.

- Resistance Mechanisms: Understanding how insects develop resistance to hydroprene could inform better management practices.

- Application Methods: Evaluating different application techniques to enhance effectiveness and minimize environmental impact .

Data Summary

Eigenschaften

CAS-Nummer |

65733-19-9 |

|---|---|

Molekularformel |

C17H30O2 |

Molekulargewicht |

266.4 g/mol |

IUPAC-Name |

ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m1/s1 |

InChI-Schlüssel |

FYQGBXGJFWXIPP-RCSINJDYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Isomerische SMILES |

CCOC(=O)/C=C(\C)/C=C/C[C@H](C)CCCC(C)C |

Kanonische SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.